![molecular formula C12H12N2O2S B1309920 4-(2,3-二氢-苯并[1,4]二氧杂环-6-基)-5-甲基-噻唑-2-胺 CAS No. 887031-20-1](/img/structure/B1309920.png)

4-(2,3-二氢-苯并[1,4]二氧杂环-6-基)-5-甲基-噻唑-2-胺

描述

The compound "4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine" is a chemical entity that appears to be related to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Benzothiazoles and their derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, the electrochemical synthesis method has been used to create disulfides of 2-(benzo[d]thiazol-2-ylamino) derivatives, as described in the synthesis of disulfides of 2-(benzo[d]thiazol(or oxazol)-2-ylamino)-5-morpholinobenzenethiol . This method involves the electrooxidation of 4-morpholinoaniline in the presence of 2-mercaptobenzothiazole, leading to the formation of the corresponding disulfide compounds through a Michael-type addition reaction followed by intramolecular nucleophilic substitution and electrooxidative disulfide bond formation .

Molecular Structure Analysis

The molecular structure and conformational stability of benzothiazole derivatives can be investigated using computational methods such as ab initio Hartree-Fock and density functional theory (DFT). For example, the conformational analysis of a related molecule, 3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, was performed to find the most stable form, revealing several stable conformers . The geometrical parameters, vibrational frequencies, and IR intensities were calculated for the lowest energy conformer, providing insights into the molecular structure and vibrational spectra .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including cyclization and condensation. For instance, bisthiourea derivatives of benzothiazole were cyclized into symmetrical bis methyl 2-[3-(benzothiazol-2-yl)-2-terephthaloyl-bis-4-oxo-thiazolidin-5-ylidene]acetates through condensation with dimethyl but-2-meditate in the presence of dry methanol . This process highlights the reactivity of benzothiazole derivatives and their potential to form complex molecules with biological applications.

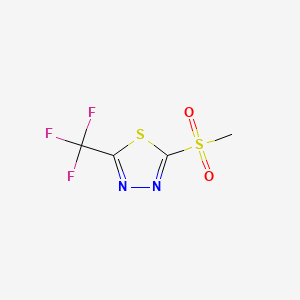

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by their molecular structure and substituents. For example, the solvent effects on molecular aggregation were studied for compounds with thiadiazolyl and benzene diol groups, showing that the structure of the substituent group affects molecule aggregation interactions . Additionally, the antioxidant properties of benzimidazole derivatives containing a thiadiazolyl group were evaluated, demonstrating good scavenging activity for certain compounds . These studies indicate that the physical and chemical properties of benzothiazole derivatives are crucial for their biological activity and can be tailored through chemical modifications.

科学研究应用

合成用途和方法

该化合物与用于生产杂环化合物的各种合成方法相关,杂环化合物是有机合成中的关键中间体。例如,从邻苯二胺与亲电试剂缩合合成苯并咪唑、喹喔啉和苯并[1,5]二氮杂环的方法突出了相关化合物的合成多功能性。此类方法对于开发具有重要生物应用的化合物至关重要 (Ibrahim,2011 年)。

生物学和药理学应用

抗菌和抗肿瘤活性:源自噻唑胺结构的化合物已显示出多种生物活性。例如,与噻唑胺化合物具有结构特征的 Hoechst 33258 及其类似物以其与双链 B-DNA 小沟的强结合、对富含 AT 序列的特异性以及在荧光 DNA 染色中的应用而闻名。此类衍生物被用于各种生物学研究,并具有作为辐射防护剂和拓扑异构酶抑制剂的潜力 (Issar 和 Kakkar,2013 年)。

抗氧化和抗炎特性:对苯并噻唑衍生物(提到的化合物在结构上与之相关的一类化合物)的研究揭示了它们显着的抗氧化和抗炎潜力。苯并稠合噻唑衍生物的合成和评价已证明具有有希望的抗氧化和抗炎活性,表明它们作为治疗相关疾病的治疗剂的潜力 (Raut 等人,2020 年)。

抗糖尿病剂:在相关化合物中发现的噻唑烷二酮核以其抗糖尿病活性而闻名。结构框架允许进行大量的药理学探索,尤其是在开发新型抗糖尿病剂方面。这突出了该化合物在药物化学中的相关性及其对抗糖尿病药物开发的潜在贡献 (Bhat 和 Belagali,2020 年)。

作用机制

安全和危害

属性

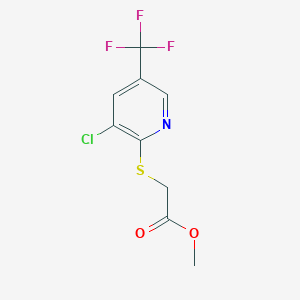

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-7-11(14-12(13)17-7)8-2-3-9-10(6-8)16-5-4-15-9/h2-3,6H,4-5H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUXSYWANTVMEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC3=C(C=C2)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501185311 | |

| Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501185311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203564 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

887031-20-1 | |

| Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887031-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501185311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate](/img/structure/B1309850.png)

![2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-1-hydrazinecarbothioamide](/img/structure/B1309853.png)

![Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309878.png)

![Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309879.png)

![Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309880.png)